1,4-Bis(trimethoxysilylmethyl)benzene

Descripción

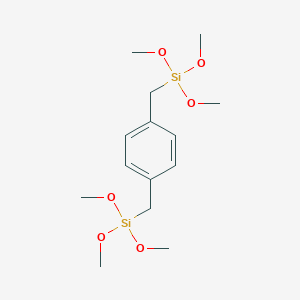

Structure

2D Structure

Propiedades

IUPAC Name |

trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJIVDFRBQRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1,4 Bis Trimethoxysilylmethyl Benzene

Direct Synthetic Routes to 1,4-Bis(trimethoxysilylmethyl)benzene

The primary challenge in synthesizing this compound lies in the efficient and selective formation of the methylene-silicon bond. Hydrosilylation is a prominent and atom-economical method for achieving this transformation.

Exploration of C-Si Bond Formation Pathways

The most common pathway for synthesizing compounds like this compound is the hydrosilylation of a corresponding divinyl precursor. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the target molecule, this is achieved through the reaction of 1,4-divinylbenzene (B89562) with trimethoxysilane (B1233946).

The reaction proceeds as follows: C₆H₄(CH=CH₂)₂ + 2 HSi(OCH₃)₃ → C₆H₄(CH₂CH₂Si(OCH₃)₃)₂

This pathway leads to the formation of 1,4-Bis(2-(trimethoxysilyl)ethyl)benzene rather than the target methyl-bridged compound. To obtain the specified 1,4-Bis(trimethoxysilylmethyl )benzene, alternative precursors are necessary. A key route involves the reaction of 1,4-bis(chloromethyl)benzene (B146612) with a silylating agent. For instance, a Grignard-type coupling can be employed where 1,4-bis(chloromethyl)benzene is reacted with magnesium to form an intermediate di-Grignard reagent, which is then treated with a chlorosilane such as chlorotrimethoxysilane. researchgate.net

Another significant pathway is the radical-initiated reaction between p-xylene (B151628) and a chlorine source to produce 1,4-bis(chloromethyl)benzene, which serves as a crucial precursor for subsequent silylation steps. wikipedia.orggoogle.com

Role of Catalysis in High-Yield Synthesis

Catalysis is fundamental to achieving high yields and selectivity in the synthesis of bis(silyl)benzene compounds, particularly via hydrosilylation. Platinum-based catalysts are widely used and highly effective. nih.gov

Karstedt's Catalyst (Pt₂(dvs)₃) : This catalyst is highly active for the hydrosilylation of divinylbenzene (B73037) with alkoxysilanes, promoting the formation of the anti-Markovnikov addition product, which is often the desired isomer. lp.edu.uaacs.org

Speier's Catalyst (H₂PtCl₆) : One of the earliest and still relevant catalysts, chloroplatinic acid is effective for hydrosilylation, typically requiring reaction temperatures around 80-120°C. qualitas1998.net

Rhodium Catalysts : Complexes such as [Rh(COD)Cl]₂ are also employed and can offer different selectivity compared to platinum catalysts. acs.org Rhodium-based catalysts have been shown to be effective in the hydrosilylation of various olefins. researchgate.netresearchgate.net

The choice of catalyst can significantly influence reaction kinetics and product distribution. For instance, studies on the hydrosilylation of divinylbenzene with triethoxysilane (B36694) using Karstedt's catalyst have shown that the reaction proceeds to yield the desired bis(silyl) product. lp.edu.ua The catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond efficiently.

| Catalyst | Precursors | Typical Conditions | Outcome |

| Karstedt's Catalyst | 1,4-Divinylbenzene, Triethoxysilane | Toluene, 80°C | High yield of 1,4-Bis(2-(triethoxysilyl)ethyl)benzene lp.edu.ua |

| Rhodium Complexes | Vinyl-substituted Silsesquioxanes, Phenylsilanes | Toluene, reflux | Variable selectivity, can produce α and β-isomers acs.org |

| Supported Pt Catalysts | Allyl Chloride, Hydrosiloxanes | Styrene-divinylbenzene copolymer support | Stable catalytic activity, reusable bohrium.com |

Precursor Chemistry and Functionalization Strategies for Related Bis(silyl)benzene Derivatives

The versatility of organosilane chemistry allows for the synthesis of a wide array of derivatives by modifying the precursors. These modifications can be targeted at the alkoxysilyl groups or the central aromatic bridge.

Tailoring of Alkoxysilyl Moieties

The identity of the alkoxysilyl group in the final product is determined by the choice of the hydrosilane reagent used in the synthesis. By substituting trimethoxysilane with other trialkoxysilanes, a range of derivatives can be produced. This strategy is crucial for tuning the material properties of polymers derived from these monomers, as the rate of hydrolysis and condensation is dependent on the nature of the alkoxy group.

For example, the synthesis of 1,4-Bis(triethoxysilyl)benzene (B1313312) is a well-established process used in the formation of periodic mesoporous organosilicas. researchgate.netgelest.comcfsilicones.com This compound is prepared using triethoxysilane as the silicon precursor in reactions analogous to those used for its trimethoxy counterpart. The resulting triethoxy-functionalized molecule exhibits different reactivity in subsequent sol-gel processes compared to the trimethoxy version.

| Silicon Precursor | Resulting Silyl Moiety | Example Product |

| Trimethoxysilane | -Si(OCH₃)₃ | This compound |

| Triethoxysilane | -Si(OCH₂CH₃)₃ | 1,4-Bis(triethoxymethyl)benzene lp.edu.ua |

| Methyldichlorosilane | -Si(CH₃)Cl₂ | Analogous dichlorosilyl derivative |

| Phenylsilane | -SiH₂Ph | Analogous phenylsilyl derivative |

Functionalization of the Aromatic Bridging Group

Modifying the central benzene (B151609) ring allows for the synthesis of bis(silyl)benzene derivatives with tailored electronic and structural properties. This is achieved by starting with a substituted benzene derivative as the precursor before the C-Si bonds are formed.

For instance, starting with 2,5-disubstituted hydroquinones allows for the preparation of precursors like 2,5-bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate), which can be used in further synthetic applications. researchgate.net Similarly, the chlorination of para-xylene yields 1,4-bis(trichloromethyl)benzene, which can be a precursor to functionalized aromatic compounds. wikipedia.org The synthesis of various 1,4-bis(phenylethynyl)benzene (B159325) derivatives with different substituents on the benzene rings demonstrates the extensive possibilities for functionalizing the aromatic core before or after the introduction of side chains. nih.gov

This strategic approach enables the creation of a library of molecules with finely tuned properties for applications in materials science and polymer chemistry.

| Precursor Aromatic Ring | Functional Groups | Resulting Derivative Structure |

| p-Xylene | Two methyl groups | Precursor to 1,4-Bis(chloromethyl)benzene google.com |

| 1,4-Dibromobenzene | Two bromo groups | Can be converted to a di-Grignard reagent for silylation |

| Terephthalic Acid | Two carboxylic acid groups | Can be reduced to 1,4-benzenedimethanol (B118111) for further functionalization |

| 2-Methyl-p-toluquinone | One methyl group | Used to synthesize 2-Methyl-1,4-bis(trimethylsiloxy)benzene chemicalbook.com |

Sol Gel Processing and Polymerization Mechanisms of 1,4 Bis Trimethoxysilylmethyl Benzene

Hydrolysis and Condensation Kinetics

The kinetics of the hydrolysis and condensation reactions are critical in determining the structure and properties of the final polysilsesquioxane material. These rates are highly sensitive to several factors, including the type of catalyst and the solvent system used. researchgate.netresearchgate.net

The choice between an acidic or basic catalyst profoundly impacts the relative rates of hydrolysis and condensation, which in turn dictates the structure of the resulting gel. researchgate.netnih.gov Conditions for sol-gel reactions of bridged silane (B1218182) precursors, including 1,4-bis(trimethoxysilylmethyl)benzene, commonly employ either acid or base catalysts in suitable solvents. google.comgoogle.com

Acid Catalysis: Under acidic conditions (e.g., using hydrochloric acid), the hydrolysis reaction is typically rapid. sci-hub.se The alkoxide oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Condensation, however, proceeds at a slower rate. This kinetic profile generally leads to the formation of weakly branched, polymer-like networks that are often described as "linear" or "random-branched." The resulting gels are typically transparent but may take longer to form. For some organofunctionalized hybrid sol-gel silicas, acidic catalysis has been suggested as a better procedure for synthesis. nih.govsci-hub.se

Base Catalysis: In the presence of a base catalyst (e.g., ammonium hydroxide), the hydrolysis rate is slower compared to acid-catalyzed reactions. Water is deprotonated to form hydroxide (B78521) ions, which then attack the silicon atom. Conversely, the condensation reaction is accelerated because the silanol (B1196071) groups are deprotonated to form highly nucleophilic silonate anions (Si-O⁻). This reaction pathway favors the formation of highly branched clusters that grow and aggregate, leading to more particulate or colloidal gels. sci-hub.se Gels formed under basic catalysis are often opaque and consist of smaller, more uniform spherical particles compared to those synthesized via acidic catalysis. nih.govsci-hub.se For certain applications, such as the formation of swellable sol-gels from bridged silane precursors, base catalysts are often preferred. google.com

The following table summarizes the general influence of catalysts on the sol-gel process.

| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Network Structure | Typical Gel Appearance |

| Acid | Fast | Slow | Weakly branched, polymer-like | Transparent |

| Base | Slow | Fast | Highly branched, particulate | Opaque |

This interactive table summarizes the differential effects of acidic and basic catalysts on the progression of sol-gel reactions.

The solvent is not merely a medium for the reaction but plays a crucial role in the sol-gel process. researchgate.net It influences the solubility of the precursor, affects the reaction rates, and can alter the structure of the final gel network. For bridged silane precursors, suitable solvents include tetrahydrofuran (THF), ethanol, methanol (B129727), acetonitrile, and mixtures thereof. google.com

Key solvent properties and their effects include:

Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding can participate in the reaction chemistry, influencing hydrolysis and condensation rates.

Viscosity: Higher viscosity can reduce the mobility of reactants and catalysts, thereby slowing the reaction and extending the gelation time. researchgate.net

Vapor Pressure: Solvents with high vapor pressure can evaporate during the process, which concentrates the reactants and can accelerate gelation. researchgate.net This shrinkage of the gel that accompanies solvent evaporation is known as syneresis. google.comgoogle.com

Specific Solvent Interactions: In some cases, the choice of solvent is critical for achieving desired material properties. For example, in the formation of certain swellable sol-gels from bridged silanes under acidic conditions, THF was found to be a prerequisite for achieving maximum swelling. google.com

Mechanisms of Polysilsesquioxane Network Formation

The polymerization of this compound results in a bridged polysilsesquioxane. The defining feature of this material is the presence of the phenylene-linker (-CH₂-C₆H₄-CH₂-) which acts as a rigid bridge connecting the silicon atoms within the inorganic siloxane network.

The formation of the polysilsesquioxane network from this compound proceeds through a sequence of hydrolysis and condensation steps.

Hydrolysis: The process begins with the hydrolysis of the trimethoxysilyl groups. Each silicon atom has three methoxy (B1213986) groups that are sequentially replaced by hydroxyl groups.

R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH

R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH

R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH (where R is -CH₂-C₆H₄-CH₂-Si(OCH₃)₃)

Studies on the closely related precursor 1,4-bis(triethoxysilyl)benzene (B1313312) (BTB) using ²⁹Si NMR have shown that one of the two trialkoxysilyl groups in the molecule tends to be hydrolyzed preferentially. elsevierpure.com A similar pathway is expected for this compound.

Condensation: The newly formed silanol groups are reactive and undergo condensation to form siloxane (Si-O-Si) bonds. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule.

≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

As these condensation reactions continue, a cross-linked, three-dimensional network is formed, leading to the formation of a gel.

The structure of the resulting network is a hybrid, combining the rigidity of the benzene (B151609) ring with the flexibility of the siloxane chains. The phenylene bridge imposes significant steric constraints on the network, which can lead to the formation of materials with ordered pore structures. gelest.com The stability of the final material is derived from the strong, covalent Si-O-Si bonds that form the inorganic backbone of the network. The degree of cross-linking, which is influenced by the reaction conditions, is a key determinant of the mechanical and thermal stability of the resulting polysilsesquioxane.

Control of Hybrid Material Morphology via Sol-Gel Parameters

The morphology of the final hybrid material—including properties like surface area, pore size, particle size, and shape—can be precisely controlled by manipulating the parameters of the sol-gel synthesis. mdpi.comresearchgate.netnih.gov This tunability is a key advantage of the sol-gel method. nih.gov

The primary parameters that can be adjusted to control morphology are:

Precursor Concentration: The concentration of this compound in the solvent affects the density of the final gel and the rate of gelation. Higher concentrations generally lead to denser gels.

Water-to-Precursor Molar Ratio (H₂O/Si): This ratio is one of the most critical parameters. A low ratio may result in incomplete hydrolysis and a less cross-linked network. A high ratio ensures complete hydrolysis and promotes a higher degree of condensation, leading to a stiffer, more robust gel.

Catalyst Type and Concentration: As discussed in section 3.1.1, the choice between acid and base catalysis has a dramatic effect on the network structure (polymeric vs. particulate). The concentration of the catalyst influences the reaction rates, with higher concentrations generally leading to faster gelation times.

Solvent: The solvent system affects precursor solubility and reaction kinetics, thereby influencing particle growth and aggregation.

Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, leading to shorter gelation times.

Aging and Drying: Post-synthesis treatments are also crucial. Aging the gel in its mother liquor can lead to further cross-linking and strengthening of the network (syneresis). The method of drying (e.g., air-drying, supercritical drying) has a profound impact on the final porosity and surface area of the material.

The following table summarizes the influence of key sol-gel parameters on the final material properties.

| Parameter | Effect on Morphology and Properties |

| Precursor Concentration | Higher concentration generally leads to denser materials and faster gelation. |

| H₂O/Si Molar Ratio | Affects the extent of hydrolysis and cross-linking. Higher ratios typically produce more highly condensed, stiffer networks. |

| Catalyst Type | Acid catalysts tend to form polymer-like networks, while base catalysts favor particulate structures. nih.govsci-hub.se |

| Solvent | Influences reaction kinetics and network structure through polarity, viscosity, and other interactions. google.comresearchgate.net |

| Temperature | Increases reaction rates, leading to shorter gelation times and potentially affecting particle size. |

| Aging/Drying Method | Crucial for the final pore structure; supercritical drying can preserve porosity, while air-drying can cause network collapse. |

This interactive table outlines how different sol-gel processing parameters can be adjusted to control the morphology of the resulting hybrid material.

Factors Governing Gelation Dynamics and Microstructure

The gelation dynamics and the resulting microstructure of the organosilica network derived from this compound are governed by a complex interplay of several factors. These factors influence the rates of hydrolysis and condensation, the aggregation of the growing silica (B1680970) species, and the final architecture of the material.

Precursor Concentration: The concentration of this compound in the sol is a critical parameter. Higher precursor concentrations generally lead to faster gelation times and denser networks, which can result in smaller pore sizes. Conversely, lower concentrations can lead to the formation of more open, porous structures or even particulate systems, as mentioned previously.

Catalyst Type and Concentration: The choice of catalyst, typically an acid or a base, profoundly affects the sol-gel process. Acid catalysts, such as hydrochloric acid, tend to promote hydrolysis over condensation, leading to weakly branched polymers that can entangle to form a gel. Base catalysts, such as ammonia or sodium hydroxide, promote condensation over hydrolysis, resulting in more highly branched clusters that can aggregate to form colloidal particles or a particulate gel. The concentration of the catalyst also influences the reaction rates, with higher concentrations generally leading to faster gelation.

Solvent: The solvent system plays a crucial role in solubilizing the precursor and influencing the hydrolysis and condensation reactions. The polarity of the solvent can affect the rate of hydrolysis. Furthermore, the solvent can influence the microstructure of the final material through its effect on the solubility of the growing polymer network and through phase separation phenomena.

Temperature: The reaction temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally accelerate both processes, leading to shorter gelation times. The temperature can also influence the final microstructure. For instance, in some silica gel systems, higher gelation temperatures have been shown to lead to a finer pore network due to faster phase separation kinetics. mdpi.com Conversely, lower temperatures can result in larger pores and a more coarse structure. mdpi.com

The table below outlines the general influence of these key factors on the gelation and microstructure of bridged organosilica materials:

| Factor | Effect on Gelation Dynamics | Effect on Microstructure |

| Precursor Concentration | Higher concentration leads to faster gelation. | Higher concentration can lead to denser networks and smaller pores. |

| Catalyst Type | Acid catalysts can lead to longer gelation times compared to base catalysts. | Acid catalysis often results in a more polymeric, less particulate gel. Base catalysis can lead to particulate gels with larger pores. |

| Solvent | Solvent polarity and viscosity can influence reaction rates and thus gelation time. | The solvent can affect pore size and morphology through solubility and phase separation effects. |

| Temperature | Higher temperatures generally decrease gelation time. | Higher temperatures can lead to finer pore structures, while lower temperatures may result in coarser textures. mdpi.com |

Organic Inorganic Hybrid Materials Derived from 1,4 Bis Trimethoxysilylmethyl Benzene

Fundamental Design Principles for Bridged Polysilsesquioxane Materials

Bridged polysilsesquioxanes are a unique class of hybrid materials where organic fragments are covalently integrated into a siloxane network. The precursor, 1,4-Bis(trimethoxysilylmethyl)benzene, with its central benzene (B151609) ring flanked by two trimethoxysilylmethyl groups, is an archetypal molecule for the formation of these structures. The sol-gel polymerization of such precursors leads to the formation of three-dimensional networks with a homogeneous distribution of organic and inorganic moieties at the molecular level.

Molecular-Level Integration of Organic and Inorganic Components

The defining characteristic of hybrid materials derived from this compound is the intimate integration of the organic arylene bridge and the inorganic silica-like framework. This is achieved through the hydrolysis and subsequent condensation of the trimethoxysilyl groups of the precursor. During this process, the Si-O-Si (siloxane) bonds form the inorganic backbone, while the p-xylylene group (-CH2-C6H4-CH2-) is incorporated as a covalent bridge within this network.

This molecular-level mixing distinguishes these materials from traditional composites where the phases are physically mixed. The result is a material that exhibits a synergistic combination of the properties of both components: the mechanical strength and thermal stability of the silica (B1680970) network, coupled with the functionality and processability of the organic bridge. The properties of the final material, such as porosity, surface area, and dielectric constant, can be tailored by the careful selection of the organic bridging group.

Role of the Arylene Bridge in Network Formation

The nature of the arylene bridge dictates several key characteristics of the final material:

Porosity and Surface Area: The length and rigidity of the bridging group are determining factors for the pore size and surface area of the material. The relatively rigid p-xylylene bridge in this compound can lead to the formation of materials with well-defined microporosity or mesoporosity.

Mechanical Properties: The incorporation of the organic bridge can enhance the mechanical properties of the otherwise brittle silica network, leading to materials with improved flexibility and fracture toughness.

Thermal and Chemical Stability: The strong covalent Si-C bonds that link the organic bridge to the silica framework provide high thermal and chemical stability to the hybrid material.

Functionality: The benzene ring within the bridge can be further functionalized to introduce specific chemical properties into the material, opening up a wide range of potential applications.

Synthesis of Tailored Hybrid Organosilica Architectures

The synthesis of hybrid materials from this compound typically involves a sol-gel process, where the hydrolysis and condensation of the precursor are carefully controlled to achieve the desired material architecture. By manipulating the reaction conditions, it is possible to create a variety of structures, from highly ordered periodic mesoporous organosilicas to non-ordered mesoporous materials.

Preparation of Periodic Mesoporous Organosilicas (PMOs) and Analogous Structures

Periodic Mesoporous Organosilicas (PMOs) are a class of materials characterized by a regular arrangement of mesopores, typically in the range of 2 to 50 nanometers. The synthesis of PMOs from this compound is generally achieved through a surfactant-templated approach. In this method, the precursor undergoes hydrolysis and condensation in the presence of a structure-directing agent, such as a block copolymer or a cationic surfactant.

The general steps for the synthesis of PMOs are as follows:

Micelle Formation: The surfactant molecules self-assemble in the reaction medium to form micelles, which act as a template for the porous structure.

Hydrolysis and Condensation: The this compound precursor is added to the solution, where it undergoes hydrolysis to form silanol (B1196071) groups (-Si-OH). These silanol groups then condense around the surfactant micelles, forming an organic-inorganic hybrid network.

Surfactant Removal: The surfactant template is removed from the hybrid network, typically through solvent extraction or calcination, leaving behind a periodic arrangement of mesopores.

The properties of the resulting PMO, such as pore size, wall thickness, and mesostructure, can be finely tuned by adjusting various synthesis parameters, including the type and concentration of the surfactant, the pH of the reaction medium, and the reaction temperature and time.

Table 1: Representative Synthesis Parameters for Arylene-Bridged PMOs

| Parameter | Typical Value/Condition | Effect on PMO Structure |

| Precursor | 1,4-Bis(triethoxysilyl)benzene (B1313312) | Determines the nature of the organic bridge in the pore walls. |

| Surfactant | Pluronic P123, CTAB | Controls the pore size and mesostructure (e.g., hexagonal, cubic). |

| Catalyst | Acidic (e.g., HCl) or Basic (e.g., NaOH) | Influences the rate of hydrolysis and condensation, affecting pore ordering and wall thickness. |

| Solvent | Water/Ethanol mixture | Affects the solubility of the precursor and the self-assembly of the surfactant. |

| Temperature | 25-100 °C | Influences the kinetics of the sol-gel process and the ordering of the mesostructure. |

Note: This table presents typical parameters based on the synthesis of PMOs from the closely related precursor 1,4-Bis(triethoxysilyl)benzene, as specific data for this compound is limited in publicly available literature.

Routes to Non-Ordered Mesoporous Hybrid Materials

In addition to highly ordered PMOs, it is also possible to synthesize non-ordered mesoporous hybrid materials from this compound. These materials possess a disordered arrangement of mesopores but still offer high surface areas and pore volumes, making them suitable for various applications.

The synthesis of non-ordered mesoporous materials can be achieved through several routes:

Template-Free Sol-Gel Process: By carefully controlling the hydrolysis and condensation of the precursor in the absence of a surfactant template, it is possible to generate a porous network through a process of nucleation and growth of silica particles, followed by their aggregation.

Use of Porogens: Inert organic molecules, known as porogens, can be added to the reaction mixture. These molecules are later removed, leaving behind pores in the material.

Phase Separation: The synthesis can be designed to induce phase separation between the growing polysilsesquioxane network and the solvent, leading to the formation of a porous structure upon drying.

The resulting non-ordered materials often exhibit a broader pore size distribution compared to PMOs but can be synthesized through simpler and more cost-effective methods.

Advanced Functionalization Strategies within Hybrid Networks

A key advantage of hybrid materials derived from this compound is the potential for further functionalization, which allows for the tailoring of their chemical and physical properties for specific applications. Functionalization can be achieved through two main strategies:

Post-Synthesis Modification: In this approach, the pre-formed polysilsesquioxane network is chemically modified. The benzene ring of the p-xylylene bridge can be subjected to various aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce new functional groups. These groups can then serve as sites for further chemical transformations.

Co-condensation: This method involves the simultaneous hydrolysis and condensation of this compound with one or more other organosilane precursors that already contain the desired functional groups. This approach allows for the direct incorporation of a wide variety of functionalities into the hybrid network in a single step.

These functionalization strategies enable the creation of materials with tailored properties for applications in catalysis, sensing, adsorption, and separation.

Table 2: Examples of Functional Groups Incorporated into Arylene-Bridged Polysilsesquioxanes

| Functional Group | Method of Incorporation | Potential Application |

| Amino (-NH2) | Co-condensation with an aminosilane precursor | Catalysis, CO2 capture, drug delivery |

| Thiol (-SH) | Co-condensation with a mercaptosilane precursor | Heavy metal adsorption, catalysis |

| Sulfonic Acid (-SO3H) | Post-synthesis sulfonation | Solid acid catalysis |

| Carboxylic Acid (-COOH) | Co-condensation or post-synthesis modification | Ion exchange, coordination chemistry |

| Vinyl (-CH=CH2) | Co-condensation with a vinylsilane precursor | Polymer grafting, click chemistry |

Note: This table provides examples of functionalization strategies that are generally applicable to arylene-bridged polysilsesquioxanes and are expected to be compatible with materials derived from this compound.

Incorporation of Catalytically Active or Responsive Moieties

The functionalization of organic-inorganic hybrid materials derived from this compound with catalytically active or responsive moieties is a key strategy to impart advanced functionalities. This is typically achieved through two primary methods: co-condensation and post-synthesis modification.

The co-condensation approach involves the simultaneous hydrolysis and condensation of this compound with one or more organosilanes that bear the desired functional group. This method allows for the direct incorporation of the functional units into the silica framework. For instance, organosilanes containing acidic or basic groups can be co-condensed to create solid acid or base catalysts. While specific studies focusing solely on this compound are limited, research on analogous systems using 1,4-bis(triethoxysilyl)benzene has demonstrated the successful incorporation of various functional groups. These include aminopropyl groups for base catalysis and sulfonic acid groups for acid catalysis. The ratio of the functional organosilane to this compound in the initial mixture is a critical parameter that influences the loading of the active sites and the resulting catalytic activity.

Another approach for incorporating functionality is through the use of metal complexes. Organosilanes bearing ligands can be co-condensed with this compound, followed by the coordination of metal ions to these ligands. This strategy allows for the creation of a wide range of heterogeneous catalysts with well-defined active centers. The choice of the ligand and the metal ion determines the catalytic properties of the final material.

Stimuli-responsive moieties can also be integrated into the material's framework using the co-condensation method. These groups can respond to external stimuli such as pH, light, or temperature, leading to changes in the material's properties. For example, the incorporation of photo-responsive groups like azobenzene derivatives can enable reversible control over the material's surface properties upon irradiation with light of specific wavelengths. Similarly, the inclusion of pH-sensitive groups can lead to materials that exhibit changes in their swelling behavior or surface charge in response to variations in pH.

The following table provides an overview of potential catalytically active or responsive moieties that could be incorporated into materials derived from this compound via co-condensation, based on principles established for similar organosilica systems.

| Functional Moiety | Type of Functionality | Potential Application |

| Aminopropyl groups | Basic | Base-catalyzed reactions (e.g., Knoevenagel condensation) |

| Sulfonic acid groups | Acidic | Acid-catalyzed reactions (e.g., esterification) |

| Thiol groups | Functional | Metal scavenging, click chemistry |

| Ligands (e.g., bipyridine) | Catalytic/Sensing | Coordination of metal catalysts, sensing of metal ions |

| Azobenzene derivatives | Responsive | Photo-responsive materials, controlled release |

| pH-sensitive polymers | Responsive | pH-responsive drug delivery, smart hydrogels |

Post-Synthetic Chemical Modification of Silanol Groups

Post-synthetic modification offers a versatile alternative to co-condensation for functionalizing organic-inorganic hybrid materials derived from this compound. This method involves the chemical transformation of the surface silanol (Si-OH) groups that are present on the material after its initial synthesis. The reactivity of these silanol groups allows for the covalent attachment of a wide variety of organic and inorganic species.

A common approach for post-synthetic modification is grafting. In this process, the material is treated with a solution containing a functional organosilane. The organosilane reacts with the surface silanol groups, forming stable Si-O-Si bonds and effectively anchoring the functional group to the surface. The efficiency of the grafting process depends on several factors, including the reactivity of the organosilane, the concentration of surface silanol groups, the reaction temperature, and the solvent.

This method provides several advantages over co-condensation. It allows for the precise control of the spatial distribution of the functional groups, as they are primarily located on the accessible surfaces of the material. Furthermore, it avoids potential interference of the functional group with the self-assembly process during the initial material synthesis.

A wide range of chemical transformations can be performed on the surface silanol groups. For instance, they can be reacted with silylating agents to modify the surface hydrophobicity. Treatment with organosilanes containing catalytically active groups, such as amines, acids, or metal complexes, can impart catalytic functionality to the material.

The modification of silanol groups can also be used to introduce responsive moieties. For example, polymers that exhibit a response to temperature or pH can be grafted onto the surface. This can lead to the development of "smart" materials that can be used in applications such as controlled drug release or stimuli-responsive catalysis.

The table below summarizes various chemical modifications that can be applied to the silanol groups of materials derived from this compound, along with their potential effects on the material's properties.

| Modification Reaction | Reagent Example | Effect on Material Properties |

| Silylation | Trimethylchlorosilane | Increased hydrophobicity, surface passivation |

| Amination | 3-Aminopropyltriethoxysilane | Introduction of basic sites, platform for further functionalization |

| Sulfonation | Sulfonic acid-containing organosilanes | Introduction of acidic sites for catalysis |

| Grafting of polymers | Poly(N-isopropylacrylamide) (PNIPAM) | Temperature-responsive surface properties |

| Metal complexation | Ligand-containing organosilane followed by metal salt | Immobilization of catalytically active metal centers |

It is important to note that the successful functionalization and modification of these materials require careful characterization to confirm the incorporation of the desired moieties and to understand their influence on the material's structure and properties. Techniques such as solid-state NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis are crucial for this purpose.

Advanced Characterization Techniques for 1,4 Bis Trimethoxysilylmethyl Benzene and Its Derivatives

Spectroscopic Analysis of Molecular and Electronic Structure

The detailed characterization of 1,4-Bis(trimethoxysilylmethyl)benzene is crucial for understanding its chemical nature and predicting its behavior in the formation of hybrid materials. Spectroscopic techniques provide in-depth information about its molecular and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound. By analyzing the chemical shifts, integration, and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms present in the molecule. The key resonances are expected for the methoxy (B1213986) (–OCH₃) protons, the methylene (B1212753) (–CH₂–) protons, and the aromatic protons of the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Distinct signals are anticipated for the methoxy carbons, the methylene carbons, and the aromatic carbons. Due to the symmetry of the 1,4-disubstituted benzene ring, two distinct signals are expected for the aromatic carbons: one for the carbons bonded to the silylmethyl groups and another for the remaining four carbons.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds, offering direct insight into the silicon environment. For this compound, a single resonance is expected, confirming the presence of one type of silicon atom in the structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 | Singlet | Si–OCH₃ |

| ¹H | ~2.1 | Singlet | Ar–CH₂–Si |

| ¹H | ~7.1 | Singlet | Ar–H |

| ¹³C | ~50 | Quartet | Si–OCH₃ |

| ¹³C | ~25 | Triplet | Ar–CH₂–Si |

| ¹³C | ~128 | Doublet | Aromatic C-H |

| ¹³C | ~138 | Singlet | Aromatic C–CH₂ |

| ²⁹Si | ~ -40 to -50 | Singlet | O₃–Si–CH₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Information

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within the this compound molecule. These methods are complementary and provide a comprehensive vibrational profile.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key absorption bands are expected for the Si–O–C, C–H, and Si–C bonds, as well as vibrations associated with the benzene ring. The strong Si–O–C stretching vibrations are particularly characteristic of the trimethoxysilyl group.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is especially sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent tool for observing the Si–C bond and the symmetric breathing modes of the benzene ring, which may be weak in the IR spectrum.

Table 2: Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100–3000 | C–H stretch (aromatic) | FT-IR, Raman |

| 2945–2840 | C–H stretch (aliphatic -CH₃, -CH₂-) | FT-IR, Raman |

| ~1610, ~1510 | C=C stretch (benzene ring) | FT-IR, Raman |

| ~1190, ~1080 | Si–O–C stretch | FT-IR |

| ~820 | C–H out-of-plane bend (para-substituted ring) | FT-IR |

| ~700–800 | Si–C stretch | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore is the benzene ring. The absorption of UV light promotes electrons from the π (bonding) to the π* (antibonding) molecular orbitals. The substitution on the benzene ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). Benzene typically shows a strong absorption band around 200 nm and a weaker, fine-structured band around 255 nm. The presence of the silylmethyl substituents is expected to cause a slight red shift (bathochromic shift) of these absorption bands.

Microscopic and Morphological Characterization of Hybrid Architectures

When this compound is used as a precursor, for instance in sol-gel processes, it forms hybrid organic-inorganic materials. The characterization of these resulting architectures at the micro- and nano-scale is essential for understanding their properties and potential applications.

Electron Microscopy (SEM, TEM) for Surface and Internal Morphology

Electron microscopy techniques are indispensable for visualizing the morphology of materials derived from this compound.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and gives insight into the internal structure of the materials. It is used to observe the internal porosity of hybrid materials, the dispersion of any embedded nanoparticles, and the degree of ordering at the nanoscale. In periodic mesoporous organosilicas (PMOs) derived from this precursor, TEM can directly visualize the ordered channel structures.

X-ray Diffraction (XRD) for Crystalline and Amorphous Ordering

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. It differentiates between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which result in broad humps. rsc.org

When this compound undergoes polymerization, such as through a sol-gel process, the resulting hybrid material is often amorphous or semi-crystalline. The XRD pattern of such a material would typically show a broad halo, characteristic of the lack of long-range order in the amorphous silica (B1680970) network. However, if the organic bridging groups arrange themselves in a regular, repeating manner, it can lead to molecular-scale periodicity. This can give rise to one or more diffraction peaks at low angles (wide-angle XRD), indicating an ordered structure, as is the case for PMO materials. researchgate.net The presence of sharp peaks would indicate a crystalline structure, while broad humps signify an amorphous arrangement. rsc.org

Porosity and Surface Area Characterization of Derived Materials

The conversion of this compound into derived materials, such as periodic mesoporous organosilicas (PMOs), results in structures with significant porosity, a critical attribute for applications in catalysis, separation, and adsorption. The characterization of this porosity, including the specific surface area and the volume and size distribution of the pores, is essential for understanding and optimizing the performance of these materials. Advanced techniques, primarily based on gas adsorption, are employed to elucidate these properties.

Gas Adsorption Isotherms for Pore Structure Analysis

Gas adsorption isotherm analysis is a powerful technique for probing the pore structure of materials derived from this compound. This method involves measuring the amount of a gas, typically nitrogen at 77 K, adsorbed onto the material's surface at a range of pressures. The resulting isotherm, a plot of the volume of gas adsorbed versus relative pressure, provides detailed information about the material's porosity.

For organosilica materials synthesized from precursors like this compound, the nitrogen adsorption-desorption isotherms often exhibit a Type IV profile according to the IUPAC classification. This isotherm shape is characteristic of mesoporous materials, which are defined as having pore diameters between 2 and 50 nanometers. A key feature of a Type IV isotherm is the presence of a hysteresis loop, which arises from the capillary condensation of the adsorbate within the mesopores. The shape of this hysteresis loop can provide further insights into the geometry of the pores.

Research on hierarchically ordered monolithic silica prepared using 1,4-bis(trimethoxysilyl)benzene as a precursor has shown the successful formation of materials with both macroporosity and mesoporosity. The nitrogen physisorption isotherms of these materials confirm their porous nature.

Determination of Specific Surface Area and Pore Volume

From the gas adsorption isotherm data, several key parameters describing the porous nature of the derived materials can be calculated, most notably the specific surface area and the pore volume.

The specific surface area is most commonly determined using the Brunauer-Emmett-Teller (BET) method. This model analyzes the initial part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the number of gas molecules required to form a monolayer on the surface of the material. From this, the total surface area per unit mass of the material (in m²/g) can be determined.

The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99). At this pressure, it is assumed that all the pores are filled with the condensed adsorbate. By knowing the density of the condensed gas, the volume of the pores can be determined and is usually expressed in cm³/g.

Studies on hierarchically porous monolithic silica derived from bis(trimethoxysilyl)arenes, including the para-isomer of bis(trimethoxysilyl)benzene (p-BTMB), have reported detailed porosity data. The following table summarizes representative mesoporosity parameters for a hybrid monolith containing 5% p-BTMB.

| Evaluation Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Mesopore Diameter (nm) |

|---|---|---|---|

| NLDFT Equilibrium Model (Cylindrical Pores) | 705 | 1.41 | 8.1 |

| NLDFT Adsorption Branch Model (Cylindrical Pores) | 725 | 1.42 | 8.1 |

| BJH Adsorption Branch Model | 700 | 1.42 | 8.1 |

| BJH Desorption Branch Model | 660 | 1.40 | 7.4 |

The data presented in the table, derived from nitrogen sorption measurements, highlights the significant surface area and pore volume that can be achieved in materials synthesized using this compound as a precursor. researchgate.net The consistency across different evaluation models (NLDFT and BJH) further validates the mesoporous character of these materials.

Mechanistic Investigations of Reactions Involving 1,4 Bis Trimethoxysilylmethyl Benzene

Elucidation of Hydrolysis and Condensation Reaction Mechanisms

Hydrolysis: The initial step is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). This reaction is a nucleophilic substitution where water attacks the silicon atom. The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making it a better leaving group (methanol). This is followed by the attack of water on the silicon atom. The reaction proceeds through a transition state with a lower activation energy. The general mechanism is as follows:

Protonation of the oxygen atom of a methoxy group.

Nucleophilic attack by water on the silicon atom.

Elimination of a methanol (B129727) molecule to form a silanol group and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which does not require the prior protonation of the leaving group. This forms a pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) ion (⁻OCH₃). The methoxide ion is subsequently protonated by water to form methanol.

For 1,4-bis(trimethoxysilylmethyl)benzene, the hydrolysis is expected to occur in a stepwise manner. Studies on the closely related compound 1,4-bis(triethoxysilyl)benzene (B1313312) have shown that the hydrolysis of one trialkoxysilyl group can influence the reactivity of the other. It is likely that one of the trimethoxysilyl groups hydrolyzes first, and the resulting intermediate species with silanol groups will then undergo further hydrolysis on the same silicon atom or on the second trimethoxysilyl group.

Condensation: Following hydrolysis, the newly formed silanol groups can react with each other or with remaining methoxy groups in a condensation reaction to form siloxane bonds (-Si-O-Si-). This process leads to the formation of oligomers and eventually a crosslinked polymer network. There are two main types of condensation reactions:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.

The rates of these condensation reactions are also highly dependent on the pH of the system. Generally, condensation is slowest around the isoelectric point of silica (B1680970) (pH ≈ 2-3) and is faster under both more acidic and more basic conditions.

The following table illustrates the general effect of pH on the relative rates of hydrolysis and condensation for alkoxysilanes.

| pH Range | Relative Rate of Hydrolysis | Relative Rate of Condensation | Dominant Mechanism | Resulting Structure |

| Acidic (pH < 4) | Fast | Slow | Electrophilic | Primarily linear or randomly branched polymers |

| Neutral (pH ≈ 7) | Slow | Moderate | Nucleophilic | More crosslinked networks |

| Basic (pH > 7) | Fast | Fast | Nucleophilic | Highly crosslinked, particulate structures |

Mechanistic Pathways of Crosslinking Reactions in Hybrid Systems

In hybrid systems, this compound acts as a crosslinking agent, connecting polymer chains or other components of the material through the formation of a rigid polysilsesquioxane network. The mechanistic pathways of these crosslinking reactions depend on the nature of the matrix material.

For instance, when incorporated into an organic polymer matrix containing functional groups that can react with silanols (e.g., hydroxyl or carboxyl groups), the hydrolyzed this compound can form covalent bonds with the polymer. The primary mechanism involves the condensation reaction between the silanol groups of the hydrolyzed silane (B1218182) and the functional groups on the polymer chains.

In the absence of reactive functional groups on the matrix polymer, the crosslinking occurs through the self-condensation of the hydrolyzed this compound molecules. This forms an interpenetrating network of polysilsesquioxane within the organic polymer matrix. The mechanism follows the same hydrolysis and condensation pathways described in the previous section, leading to a three-dimensional siloxane network that enhances the mechanical and thermal properties of the hybrid material.

The rigidity of the benzene (B151609) ring in this compound imparts a significant degree of stiffness to the resulting crosslinked structure, which can be advantageous in applications requiring high modulus and thermal stability.

Role of Catalytic Species in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in controlling the kinetics of hydrolysis and condensation reactions, which in turn influences the structure and properties of the final material. The choice of catalyst can affect the relative rates of hydrolysis and condensation and can also influence the selectivity of the reactions.

Acid Catalysts (e.g., HCl, H₂SO₄): Acid catalysts generally promote the hydrolysis reaction more than the condensation reaction. This leads to the rapid formation of a high concentration of silanol monomers. The subsequent condensation is slower, allowing for the formation of more open, less crosslinked polymer networks.

Base Catalysts (e.g., NH₄OH, NaOH): Base catalysts tend to accelerate the condensation reaction more than the hydrolysis reaction. This results in the rapid formation of highly branched and crosslinked structures, often leading to the formation of colloidal particles.

Nucleophilic Catalysts (e.g., amines, fluorides): Certain nucleophilic species can also catalyze both hydrolysis and condensation. For example, the fluoride (B91410) ion is a particularly effective catalyst for the condensation of silanols.

The selectivity of the catalytic action is also important. For a molecule like this compound, a catalyst could potentially favor intramolecular condensation (forming cyclic structures) or intermolecular condensation (leading to network formation). The reaction conditions, including the concentration of the silane and the catalyst, will determine the balance between these competing pathways.

The following table summarizes the expected effects of different catalyst types on the reactions of this compound.

| Catalyst Type | Effect on Hydrolysis Rate | Effect on Condensation Rate | Expected Product Structure |

| Strong Acid | High | Moderate | Extended, less branched networks |

| Strong Base | High | High | Densely crosslinked, particulate networks |

| Amine Catalysts | Moderate to High | Moderate to High | Can vary with amine basicity and structure |

| Fluoride Catalysts | Moderate | Very High | Highly condensed networks |

Kinetic Analysis of Polymerization Processes

The kinetic analysis of the polymerization of this compound involves monitoring the disappearance of reactants (methoxy groups) and the appearance of products (silanol groups, siloxane bonds, and methanol/water). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si and ¹H NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography (GC) are commonly employed for this purpose.

The rate of hydrolysis can generally be described by a second-order rate law, being first order in the concentration of the silane and first order in the concentration of water. The rate is also dependent on the concentration of the catalyst.

The rate of condensation is typically second order in the concentration of the reacting species (e.g., two silanol groups or a silanol and a methoxy group).

For this compound, the kinetic analysis is further complicated by the presence of two reactive sites. The rate constants for the hydrolysis of the first and second trimethoxysilyl groups may be different due to electronic or steric effects. Similarly, the condensation reactions can involve monomers with varying degrees of hydrolysis at both silicon centers.

A simplified kinetic scheme can be represented as:

M₀ + H₂O → M₁ + CH₃OH (k₁) M₁ + H₂O → M₂ + CH₃OH (k₂) ... M₅ + H₂O → M₆ + CH₃OH (k₆)

Where M₀ is the unhydrolyzed monomer, M₁ to M₆ represent the monomer with one to six hydroxyl groups, and k₁ to k₆ are the respective hydrolysis rate constants. This is followed by a series of condensation reactions between these hydrolyzed species.

The following table provides a hypothetical representation of how reaction conditions could influence the kinetic parameters of the initial hydrolysis step of this compound, based on general principles of sol-gel chemistry.

| Condition | Parameter Change | Effect on Initial Hydrolysis Rate (k₁) | Mechanistic Rationale |

| Increase in Temperature | Increase | Increases | Provides higher thermal energy to overcome the activation energy barrier. |

| Increase in Water/Silane Ratio | Increase | Increases (up to a point) | Increases the concentration of the reactant (water). At very high ratios, dilution effects may become significant. |

| Addition of Acid Catalyst | Decrease in pH | Increases | Protonation of the methoxy group lowers the activation energy for nucleophilic attack by water. |

| Addition of Base Catalyst | Increase in pH | Increases | Increases the concentration of the nucleophile (OH⁻) for direct attack on the silicon atom. |

Structure Property Relationships in Materials Derived from 1,4 Bis Trimethoxysilylmethyl Benzene

Influence of Molecular Structure on Material Swelling Behavior

The inherent flexibility of the bis(silylmethyl)benzene bridge plays a pivotal role in the swelling behavior of the resultant organosilica network. Unlike rigid bridging groups, such as a direct phenylene linker, the methylene (B1212753) (-CH2-) units in 1,4-bis(trimethoxysilylmethyl)benzene introduce a degree of conformational freedom. This allows the siloxane network to expand and accommodate solvent molecules, leading to material swelling.

The extent of swelling is a function of the crosslink density of the polysilsesquioxane network and the affinity of the solvent for the hybrid material. The organic xylyl component imparts a hydrophobic character, while the inorganic siloxane framework is more hydrophilic. Consequently, the swelling behavior is highly dependent on the polarity of the solvent. Aprotic solvents with moderate polarity, which can interact favorably with both the organic and inorganic components, are expected to induce the most significant swelling.

Table 1: Predicted Swelling Behavior of a Xylyl-Bridged Organosilica Network in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Swelling Behavior | Rationale |

| Water | High (80.1) | Low | Poor interaction with the hydrophobic xylyl bridge. |

| Ethanol | High (24.5) | Moderate | Can interact with both the siloxane network (via hydrogen bonding) and the organic bridge. |

| Tetrahydrofuran (THF) | Moderate (7.6) | High | Good compatibility with both the organic and inorganic components, facilitating solvent uptake. |

| Toluene | Low (2.4) | Moderate to High | Favorable interaction with the aromatic xylyl bridge, leading to expansion of the organic domains. |

| Hexane | Low (1.9) | Low | Limited interaction with the more polar siloxane network. |

Note: This table is predictive and illustrates the expected trends based on chemical principles. Actual swelling ratios would depend on the specific synthesis and processing conditions of the material.

Impact of Flexible Bridging Groups on Mechanical and Morphological Properties

The flexibility of the bridging group in organosilica materials has a profound effect on their mechanical properties. Materials synthesized from this compound, with its flexible xylyl linker, are anticipated to exhibit greater elasticity and resilience compared to their counterparts with rigid aromatic bridges. Research on analogous systems has shown that aerogels with flexible hexylene bridges are elastic, whereas those with rigid phenylene bridges are brittle and stronger. arizona.edu This suggests that the methylene units in the xylyl bridge can act as pivot points, allowing the material to deform under stress and recover its shape, thereby imparting flexibility.

However, this increased flexibility often comes at the cost of reduced mechanical strength. The rigid, planar structure of phenylene-bridged materials allows for more efficient stress transfer through the network, resulting in higher compressive strength and modulus. arizona.eduresearchgate.net In contrast, the flexible xylyl-bridged network may be more prone to deformation and have a lower load-bearing capacity.

The morphology of materials derived from this compound can also be tailored by controlling the synthesis conditions. The concentration of the precursor, the type of surfactant used as a templating agent, and the reaction temperature can all influence the final structure, leading to the formation of nanoparticles, monoliths, or films with varying pore structures.

Table 2: Comparative Mechanical Properties of Organosilica Aerogels with Flexible vs. Rigid Bridging Groups

| Bridging Group | Precursor Example | Young's Modulus (MPa) | Compressive Strength (MPa) | Mechanical Character |

| Flexible (Hexylene) | 1,6-Bis(triethoxysilyl)hexane | ~0.1 - 1.0 | ~0.1 - 0.5 | Elastic, Flexible |

| Flexible (Xylyl) | This compound | (Predicted to be in a similar range to hexylene-bridged) | (Predicted to be in a similar range to hexylene-bridged) | Elastic, Flexible |

| Rigid (Phenylene) | 1,4-Bis(triethoxysilyl)benzene (B1313312) | ~1.0 - 5.0 | ~0.5 - 2.0 | Brittle, Stiff |

Data for hexylene and phenylene-bridged aerogels are based on reported literature values for materials of similar densities. arizona.eduresearchgate.net The values for xylyl-bridged materials are predictive.

Correlation of Organic Content with Hybrid Material Performance

The organic content, primarily contributed by the xylyl bridging group from this compound, is a key parameter for tuning the performance of the resulting hybrid materials. By co-condensing this compound with a purely inorganic silica (B1680970) precursor like tetraethoxysilane (TEOS), the ratio of organic to inorganic components can be systematically varied.

An increase in the organic content generally leads to enhanced hydrophobicity, lower density, and greater flexibility of the material. However, it can also affect the porous properties. In phenylene-bridged mesoporous organosilicas, for instance, increasing the organic precursor content has been shown to lead to a decrease in both the specific surface area and the pore volume. rsc.org This is attributed to the organic groups occupying a larger volume within the pore walls and potentially disrupting the long-range order of the mesoporous structure. This trade-off between organic content and porosity is a critical consideration in designing materials for applications such as adsorption and catalysis, where a high surface area is often desirable.

Table 3: Influence of Organic Precursor Content on the Porous Properties of Phenylene-Bridged Mesoporous Organosilica

| Molar Ratio of Organic Precursor to TEOS | Organic Content (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| 1:4 | ~20% | 850 | 0.95 |

| 1:2 | ~33% | 780 | 0.82 |

| 1:1 | ~50% | 650 | 0.71 |

| 3:1 | ~67% | 520 | 0.60 |

This data is representative of trends observed in phenylene-bridged systems and is intended to illustrate the likely effect of increasing the this compound content in a co-condensation synthesis. rsc.org

Relationships between Hierarchical Pore Structure and Functional Response

Materials synthesized from this compound can be designed to have hierarchical pore structures, meaning they possess pores of different sizes (e.g., micropores, mesopores, and macropores). This multi-scale porosity is highly advantageous for various functional applications, as it can enhance mass transport and provide a high accessible surface area.

A prime example of the structure-function relationship is in the field of enzyme immobilization. Hierarchical porous organosilicas offer a unique environment for hosting enzymes. rsc.orgresearchgate.net The larger macropores facilitate the diffusion of substrate and product molecules to and from the active sites of the enzyme, while the smaller mesopores provide a high surface area for the physical adsorption or covalent attachment of the enzyme, protecting it from the bulk solution and enhancing its stability. The efficiency of enzyme loading and its subsequent catalytic activity are directly correlated with the pore size, pore volume, and surface chemistry of the support. nih.gov

Similarly, in chromatographic applications, the hierarchical pore structure of xylyl-bridged organosilica monoliths can lead to excellent separation performance. The interconnected macropores allow for high flow rates with low back pressure, while the mesoporous skeleton provides a high surface area for interaction with the analytes. The aromatic nature of the xylyl bridge can offer specific π-π interactions with aromatic analytes, leading to enhanced selectivity in the separation of complex mixtures. cup.edu.cn

Table 4: Correlation of Hierarchical Pore Structure with Functional Response in Enzyme Immobilization

| Pore Characteristic | Typical Range in Hierarchical Organosilica | Functional Response (Enzyme Loading & Activity) |

| Macropore Diameter | 1 - 10 µm | Facilitates bulk diffusion of substrates and products, preventing mass transfer limitations. |

| Mesopore Diameter | 5 - 20 nm | Provides a high surface area for enzyme attachment and a confined environment that can enhance enzyme stability. Optimal size is slightly larger than the enzyme dimensions. |

| BET Surface Area | 400 - 1000 m²/g | Higher surface area generally allows for higher enzyme loading capacity. |

| Pore Volume | 0.8 - 2.0 cm³/g | A larger pore volume can accommodate a greater amount of enzyme per unit mass of the support. |

This table summarizes the general relationships between the structural properties of hierarchical porous organosilicas and their performance as enzyme supports, based on findings from various studies on such materials. rsc.orgresearchgate.netnih.gov

Research Applications of 1,4 Bis Trimethoxysilylmethyl Benzene Based Materials

Adsorption and Separation Science

The tailored porosity and the hydrophobic nature of the benzene (B151609) ring integrated within the silica (B1680970) framework of materials synthesized from 1,4-bis(trimethoxysilylmethyl)benzene make them excellent candidates for adsorption and separation processes. These materials, often in the form of Periodic Mesoporous Organosilicas (PMOs), offer high surface areas and uniform pore sizes, which are critical for selective separation. rsc.org

The presence of the aromatic phenylene groups within the pore walls of these organosilica materials imparts a significant affinity for non-polar organic molecules. This intrinsic hydrophobicity allows for the selective adsorption of compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX) from aqueous solutions. The mechanism of uptake is primarily driven by π-π interactions between the benzene rings of the sorbent and the aromatic sorbates, as well as hydrophobic interactions.

Research has demonstrated the effectiveness of these materials in solid-phase extraction (SPE) for the preconcentration of organic pollutants from environmental samples. rsc.org For instance, a method utilizing methanol (B129727) extraction followed by SPE has been developed for the determination of BTEX and cumene in soil samples. rsc.org The hydrophobic nature of styrene-divinylbenzene based materials, which share aromatic functionalities, has also been shown to be effective in retaining phenols from aqueous matrices under reversed-phase conditions.

Table 1: Selective Adsorption of Aromatic Hydrocarbons

| Sorbate | Matrix | Adsorption Principle | Reference |

|---|---|---|---|

| Benzene | Aqueous | π-π interactions, Hydrophobic interactions | researchgate.net |

| Toluene | Aqueous | π-π interactions, Hydrophobic interactions | rsc.org |

| Ethylbenzene | Aqueous | π-π interactions, Hydrophobic interactions | rsc.org |

| Xylenes | Aqueous | π-π interactions, Hydrophobic interactions | rsc.org |

| Phenols | Aqueous | Hydrophobic interactions |

The robust nature of materials derived from this compound makes them suitable for use in more complex multiphase systems, such as separating organic compounds from soil or industrial effluents. Solid-phase extraction (SPE) has emerged as a more efficient alternative to traditional liquid-liquid extraction, reducing solvent consumption and improving extraction efficiency.

In the context of environmental remediation, these organosilica sorbents can be employed to extract contaminants from soil matrices. A developed method involves methanol extraction of the soil, followed by dilution with water, and subsequent solid-phase extraction to isolate the target analytes. rsc.org The versatility of SPE is further highlighted by the wide range of available sorbent chemistries, allowing for the targeted extraction of semi-volatile and nonvolatile analytes. The use of magnetic nanoparticles coated with these organosilica materials in magnetic solid-phase extraction (MSPE) further simplifies the separation process from complex matrices. scispace.com

Catalysis and Reactor Design

The ability to incorporate catalytically active sites directly into the framework or onto the surface of materials derived from this compound opens up numerous possibilities in heterogeneous catalysis. The ordered mesoporous structure provides high surface area and controlled access to active sites, enhancing catalytic efficiency and selectivity.

Phenylene-bridged hybrid mesoporous materials serve as excellent supports for metallic catalysts. The phenylene moieties within the framework can act as ligands to stabilize metal complexes. For example, arenetricarbonyl complexes of chromium and molybdenum have been successfully constructed on these materials through chemical vapor deposition (CVD). doi.org These supported catalysts have demonstrated activity in reactions such as the polymerization of phenylacetylene and the dehydrochlorination of 2-chloro-2-methylbutane. doi.org The catalytic performance was found to be dependent on the strength of the bond between the phenylene ligand and the metal center. doi.org

Table 2: Catalytic Performance of Supported Metal Complexes

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| HMM-phMo(CO)₃ | Polymerization of phenylacetylene | Higher catalytic performance than Cr analogue | doi.org |

| HMM-phCr(CO)₃ | Polymerization of phenylacetylene | Active but less efficient than Mo analogue | doi.org |

| HMM-phMo(CO)₃ | Dehydrochlorination of 2-chloro-2-methylbutane | Higher catalytic performance than Cr analogue | doi.org |

| HMM-phCr(CO)₃ | Dehydrochlorination of 2-chloro-2-methylbutane | Active but less efficient than Mo analogue | doi.org |

The versatility of the organosilica framework allows for the design of multi-functional catalysts where different active sites can be incorporated to facilitate tandem or cascade reactions. uchicago.eduuchicago.edu This approach is particularly valuable in green chemistry, aiming to reduce the number of reaction steps and minimize waste. For instance, a polyfunctional catalyst based on 15% Cr/γ-Al2O3 promoted with iron has been developed for the hydrodealkylation of toluene to produce benzene, demonstrating higher activity compared to unpromoted or cobalt-promoted catalysts. researchgate.net While not directly using this compound, this research highlights the principle of creating multi-functional catalytic systems.

Advanced Membrane Technologies for Gas and Liquid Separations

Membrane-based separation is an energy-efficient technology for a wide range of industrial applications, including gas purification and liquid separation. mdpi.commdpi.com Materials derived from this compound can be fabricated into membranes or incorporated as fillers in mixed-matrix membranes (MMMs) to enhance separation performance. nih.gov

The intrinsic microporosity and the chemical nature of the phenylene-bridged organosilica network can lead to membranes with high permeability and selectivity for certain gases and liquids. For example, nanocomposite membranes based on poly(1-trimethylsilyl-1-propyne) (PTMSP) and silica, synthesized through sol-gel copolymerization, have been investigated for gas separation. researchgate.net The incorporation of organoalkoxysilanes influences the final membrane performance. researchgate.net Zeolite membranes, which share the principle of a porous inorganic framework, have shown great promise in applications like carbon dioxide capture and hydrogen purification. mdpi.comresearchgate.net The development of organosilica membranes derived from precursors like this compound offers a pathway to creating membranes with tunable properties for specific separation challenges. researchgate.net

Coatings and Surface Engineering

Organosilanes containing a central aromatic ring and hydrolyzable methoxysilyl groups are valuable precursors for creating functional coatings and modifying surfaces. The rigid benzene core can impart thermal stability and mechanical robustness to the resulting material, while the trimethoxysilylmethyl groups provide the reactive sites for forming a crosslinked polysiloxane network.

Formation of Adherent and Protective Films

The fundamental chemistry enabling the formation of films from this compound involves the hydrolysis and condensation of the trimethoxysilyl groups. In the presence of water, the methoxy (B1213986) groups (-OCH₃) are hydrolyzed to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), releasing water or alcohol as a byproduct. This process, often carried out through sol-gel techniques, transforms the monomeric precursor into a three-dimensional crosslinked network.

When applied to a substrate, the silanol groups can also react with hydroxyl groups present on the surface of many materials (e.g., metals, glass, ceramics), forming strong covalent bonds. This chemical linkage is crucial for the formation of highly adherent films. The resulting coatings can act as protective barriers, isolating the underlying substrate from corrosive environments, moisture, and mechanical abrasion. The dense, crosslinked nature of the polysiloxane network contributes to the impermeability and durability of these films.

| Property | Description |

| Adhesion | Excellent adhesion to a wide range of substrates due to the formation of covalent bonds between the silane (B1218182) and the surface. |

| Corrosion Resistance | Forms a dense, impermeable barrier that protects the underlying substrate from corrosive agents. |

| Mechanical Strength | The rigid aromatic core and the crosslinked siloxane network contribute to the hardness and scratch resistance of the coating. |

| Thermal Stability | The presence of the benzene ring enhances the thermal stability of the polymer network compared to purely aliphatic silanes. |

Tailoring Surface Energy and Wettability

The surface properties of coatings derived from this compound are largely determined by the organic and inorganic components of the molecule. The central benzene ring is inherently nonpolar, which can contribute to a lower surface energy and, consequently, hydrophobic behavior. By controlling the processing conditions and the incorporation of other functional molecules, the surface energy and wettability of the resulting coatings can be precisely tailored.

For instance, by ensuring a high degree of crosslinking and the orientation of the benzene rings at the surface, a more hydrophobic character can be achieved. The contact angle of a liquid on a solid surface is a direct measure of its wettability; a higher contact angle indicates lower wettability (hydrophobicity). While specific contact angle measurements for films made from pure this compound are not documented in the available literature, the principles of surface energy modification with similar organosilanes are well-established.

The table below illustrates the expected relationship between surface composition and wettability for coatings derived from aromatic-bridged organosilanes.

| Surface Composition | Expected Surface Energy | Expected Wettability |

| High density of aromatic groups at the surface | Low | Hydrophobic (High contact angle) |

| Presence of unreacted silanol groups | High | Hydrophilic (Low contact angle) |

| Incorporation of fluorinated co-monomers | Very Low | Oleophobic and Hydrophobic |

It is important to note that achieving specific surface properties requires careful control over the sol-gel process, including the catalyst, water-to-silane ratio, curing temperature, and the choice of any co-precursors. These parameters influence the final chemical structure and morphology of the film, which in turn dictate its surface energy and wettability.

Theoretical and Computational Chemistry Studies of 1,4 Bis Trimethoxysilylmethyl Benzene Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,4-Bis(trimethoxysilylmethyl)benzene. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research into the electronic properties often involves the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity and its behavior in charge transfer processes. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For aromatic systems containing silicon, the interaction between the p-orbitals of the benzene (B151609) ring and the d-orbitals of the silicon atoms can influence these energy levels.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify regions of the molecule that are electron-rich or electron-poor. These sites are indicative of where the molecule is likely to undergo electrophilic or nucleophilic attack, respectively. For this compound, the oxygen atoms of the methoxy (B1213986) groups are expected to be electron-rich, while the silicon atoms and the aromatic protons are likely to be electron-deficient.